An In-Depth Technical Guide to the Physicochemical Properties of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
An In-Depth Technical Guide to the Physicochemical Properties of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various bioactive molecules.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, including its structural, physical, and spectral properties. The methodologies for determining these properties are also discussed, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including antiviral and anticancer agents. The introduction of a hydrazino group at the 6-position of the 3-methyluracil core imparts unique chemical reactivity, making 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione a versatile building block for the synthesis of more complex heterocyclic systems. Its role as a drug intermediate underscores the necessity of a detailed physicochemical profile to guide synthetic strategies, purification processes, and formulation development.[1] This guide aims to consolidate the available data and provide a foundational understanding of this important molecule.
Chemical Identity and Structure
The fundamental identity of a compound is established by its chemical name, formula, and structure. These identifiers are crucial for unambiguous communication and information retrieval in a research and development setting.
IUPAC Name: 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione
Chemical Structure:
Figure 1. Chemical structure of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione.
Molecular Formula: C₅H₈N₄O₂[3]
Molecular Weight: 156.14 g/mol [3]
CAS Number: 1142201-78-2[3]
Physicochemical Properties
The physical and chemical properties of a drug intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence its reactivity, solubility, and ultimately, its suitability for a given synthetic route or formulation strategy.
Physical State and Appearance
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a white to off-white solid at room temperature.[3] The solid nature of this compound is typical for molecules of its size and polarity, with intermolecular hydrogen bonding playing a significant role in its crystal lattice energy.
Purity
The purity of a synthetic intermediate is of utmost importance to ensure the desired outcome of subsequent reactions and to minimize the formation of impurities in the final active pharmaceutical ingredient (API). A representative Certificate of Analysis indicates a purity of 98.59% as determined by Liquid Chromatography-Mass Spectrometry (LCMS).[3]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound. It is recommended to store 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione at -20°C under a nitrogen atmosphere.[3] When in solution, for short-term storage (1 month), -20°C is suitable, while for long-term storage (6 months), -80°C is recommended, also under nitrogen.[3] The hydrazino group can be susceptible to oxidation, hence the recommendation for storage under an inert atmosphere.
Data Summary Table:
| Property | Value | Source |
| IUPAC Name | 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | - |
| Molecular Formula | C₅H₈N₄O₂ | [3] |
| Molecular Weight | 156.14 g/mol | [3] |
| CAS Number | 1142201-78-2 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (LCMS) | 98.59% | [3] |
| Storage Conditions | -20°C, stored under nitrogen | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A common method for the synthesis of 6-hydrazinouracil derivatives involves the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring with hydrazine. The logical precursor for this synthesis would be 6-chloro-3-methyluracil.
Figure 2. Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 6-chloro-3-methyluracil in a suitable solvent (e.g., ethanol or isopropanol), an excess of hydrazine hydrate is added.
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Reaction Conditions: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LCMS. The progress of the reaction is indicated by the consumption of the starting material and the formation of the product.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality behind Experimental Choices:
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Solvent: Ethanol or isopropanol are often chosen for their ability to dissolve the reactants and for their relatively high boiling points, which allow the reaction to be conducted at an elevated temperature to increase the reaction rate.
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Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate serves a dual purpose: it acts as both the nucleophile and a base to neutralize the hydrochloric acid formed as a byproduct of the reaction, driving the equilibrium towards product formation.
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Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Spectroscopic Characterization
While specific spectral data for 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is not publicly available, a Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[3] The following sections outline the expected spectral features and the general experimental protocols for acquiring such data.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the C5-proton of the pyrimidine ring, and the protons of the hydrazino and amine groups. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the compound's structure.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the N-methyl carbon, further confirming the carbon skeleton of the molecule.
General Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Processing: The acquired data is processed using appropriate software to obtain the final spectrum, which is then analyzed for chemical shifts, integration, and coupling constants.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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LCMS: As indicated by the Certificate of Analysis, LCMS is a key analytical technique for this compound.[3] It would show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ), confirming its elemental composition.
General Experimental Protocol for Mass Spectrometry:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
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Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated.
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is expected to show characteristic absorption bands for the N-H stretches of the hydrazino and amine groups, the C=O stretches of the dione functionality, and the C=C and C-N stretches of the pyrimidine ring.
General Experimental Protocol for IR Spectroscopy:
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Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
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Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
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Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies of the functional groups present.
Conclusion
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a valuable synthetic intermediate with significant potential in drug discovery. This technical guide has summarized the currently available physicochemical information for this compound. While foundational data on its identity and purity are established, a comprehensive experimental characterization, including detailed spectroscopic data and a validated synthetic protocol, remains to be published in the peer-reviewed literature. Further research in these areas will undoubtedly facilitate the broader application of this versatile molecule in the development of novel therapeutics.
